JNK-IN-11

説明

Structure

3D Structure

特性

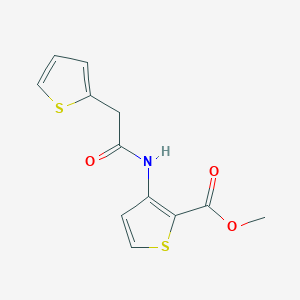

IUPAC Name |

methyl 3-[(2-thiophen-2-ylacetyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-16-12(15)11-9(4-6-18-11)13-10(14)7-8-3-2-5-17-8/h2-6H,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOCENPNQSXLGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JNK-IN-11: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of JNK-IN-11, a potent inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are key regulators of cellular processes, including stress responses, inflammation, and apoptosis, making them attractive therapeutic targets for a range of diseases. This document details the scientific background of the JNK signaling pathway, the rationale for the development of JNK-IN-11, its biochemical and cellular activity, and its selectivity profile. Detailed experimental protocols for the synthesis and evaluation of this inhibitor are provided to enable further research and development.

Introduction to the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] There are three main JNK genes, JNK1, JNK2, and JNK3, which give rise to at least ten different protein isoforms through alternative splicing.[3] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes.[3][4]

JNKs are activated in response to a wide array of cellular stimuli, including inflammatory cytokines, environmental stress (e.g., UV radiation, osmotic stress), and growth factors.[1][5] The activation of JNKs occurs through a tiered signaling cascade, where a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn dually phosphorylates a threonine and a tyrosine residue in the activation loop of JNK.[2] Once activated, JNKs phosphorylate a variety of downstream substrates, including transcription factors such as c-Jun, which leads to the regulation of gene expression involved in diverse cellular responses like apoptosis, inflammation, and cell differentiation.[3][6]

Given their central role in stress and inflammatory signaling, dysregulation of the JNK pathway has been implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4][6] This has made the JNKs a compelling target for the development of small molecule inhibitors.

Discovery and Rationale for JNK-IN-11

JNK-IN-11 was developed as part of a structure-activity relationship (SAR) study aimed at improving the potency and selectivity of a preceding compound, JNK-IN-8.[7] The core structure of these inhibitors was designed to covalently target a conserved cysteine residue within the ATP-binding pocket of the JNK isoforms, leading to irreversible inhibition.[6]

JNK-IN-11 is a derivative of JNK-IN-8 in which a 4-phenylpyrazolo[1,5-a]pyridine moiety replaces the pyridine group of the parent compound.[7] This modification was intended to enhance the inhibitor's interaction with the kinase, thereby improving its inhibitory activity. The development of irreversible inhibitors like JNK-IN-11 offers the potential for prolonged target engagement and a more durable pharmacological effect.

Synthesis of JNK-IN-11

While a specific, detailed synthesis protocol for JNK-IN-11 has not been publicly disclosed, a plausible synthetic route can be devised based on its known chemical structure, which incorporates a 4-phenylpyrazolo[1,5-a]pyridine-3-carboxamide core. The synthesis would likely involve the initial construction of the pyrazolo[1,5-a]pyridine ring system, followed by amidation and subsequent coupling with the appropriate side chains. General methods for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides have been reported and typically involve the condensation of a 1-aminopyridinium salt with an activated carbonyl compound, followed by cyclization and subsequent functional group manipulations.[8][9]

A potential synthetic workflow is outlined below:

Quantitative Data

The inhibitory activity of JNK-IN-11 has been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.

Table 1: Biochemical Inhibitory Activity of JNK-IN-11

| Target | IC50 (nM) | Reference |

| JNK1 | 4.7 | [6] |

| JNK2 | 18.7 | [6] |

| JNK3 | 1.3 | [6] |

Table 2: Cellular Inhibitory Activity of JNK-IN-11

| Cell Line | Assay | EC50 (nM) | Reference |

| HeLa | c-Jun Phosphorylation | 1000 | [6] |

| A375 | c-Jun Phosphorylation | 1000 | [6] |

Table 3: Selectivity Profile of JNK-IN-11

| Target | Activity | Reference |

| Erk1/2 | Potent Inhibition | [6] |

| Rsk1 | Potent Inhibition | [6] |

| Msk1 | Potent Inhibition | [6] |

| p38 | Potent Inhibition | [6] |

Experimental Protocols

JNK Kinase Assay (In Vitro)

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against JNK kinases.

Materials:

-

Recombinant human JNK1, JNK2, or JNK3

-

GST-c-Jun (1-79) substrate

-

Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)

-

ATP

-

JNK-IN-11 or other test compounds

-

[γ-³²P]ATP (for radioactive assay) or appropriate reagents for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well plates

-

Incubator

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of JNK-IN-11 in DMSO and then dilute further in Kinase Buffer.

-

In a 96-well plate, add the test compound, recombinant JNK enzyme, and GST-c-Jun substrate.

-

Initiate the kinase reaction by adding a solution of ATP (and [γ-³²P]ATP for radioactive detection) to each well. The final ATP concentration should be at or near the Km for the specific JNK isoform.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radioactive assays).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays, follow the manufacturer's instructions for the specific detection kit to measure kinase activity (e.g., by luminescence).

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular c-Jun Phosphorylation Assay (Western Blot)

This protocol describes how to assess the ability of JNK-IN-11 to inhibit JNK activity in a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.

Materials:

-

HeLa or A375 cells

-

Cell culture medium and supplements

-

JNK activator (e.g., Anisomycin, UV radiation)

-

JNK-IN-11

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of JNK-IN-11 for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include a non-stimulated control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total c-Jun and a loading control to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.

-

Calculate the percent inhibition of c-Jun phosphorylation for each JNK-IN-11 concentration and determine the EC50 value.

Signaling Pathway Modulation by JNK-IN-11

JNK-IN-11 exerts its effects by directly inhibiting the kinase activity of JNK isoforms. This leads to a reduction in the phosphorylation of JNK substrates, most notably the transcription factor c-Jun. The phosphorylation of c-Jun on serines 63 and 73 is a critical step for its transcriptional activation. By blocking this event, JNK-IN-11 can modulate the expression of genes involved in cellular responses to stress and inflammation.

Conclusion

JNK-IN-11 is a potent, irreversible inhibitor of the JNK family of kinases. Its discovery and characterization have provided a valuable tool for researchers studying the roles of JNK signaling in health and disease. This technical guide has summarized the key aspects of JNK-IN-11, from its rational design and synthesis to its biological activity and mechanism of action. The detailed experimental protocols provided herein are intended to facilitate further investigation into the therapeutic potential of targeting the JNK pathway. While JNK-IN-11 exhibits some off-target activity, its potent inhibition of JNK makes it a useful pharmacological probe for dissecting the complexities of JNK-mediated signal transduction. Further optimization of this chemical scaffold may lead to the development of more selective and clinically viable JNK inhibitors.

References

- 1. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JNK is a novel regulator of intercellular adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JNK Signaling in Stem Cell Self-Renewal and Differentiation [mdpi.com]

- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

JNK-IN-11: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of JNK-IN-11, a potent inhibitor of c-Jun N-terminal kinases (JNKs). This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in JNK-related drug discovery and development.

Core Compound Information

JNK-IN-11 is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family of proteins. It has been identified as a valuable tool for investigating the physiological and pathological roles of JNK signaling.

Structure and Chemical Identity

The chemical structure and identity of JNK-IN-11 are summarized in the table below.

| Identifier | Value |

| IUPAC Name | methyl 3-[(2-thiophen-2-ylacetyl)amino]thiophene-2-carboxylate[1] |

| CAS Number | 676594-38-0[1] |

| Molecular Formula | C₁₂H₁₁NO₃S₂[1] |

| Molecular Weight | 281.35 g/mol [1] |

| SMILES | COC(=O)c1sccc1NC(=O)Cc1cccs1[1] |

Physicochemical Properties

A summary of the key physicochemical properties of JNK-IN-11 is provided in the table below. These parameters are crucial for understanding the compound's behavior in biological systems.

| Property | Value | Source |

| LogP (XLogP3) | 2.8 | PubChem[1] |

| Predicted pKa (strongest acidic) | 9.8 | Chemicalize |

| Predicted pKa (strongest basic) | -3.9 | Chemicalize |

| Predicted Aqueous Solubility (pH 7.4) | 0.02 g/L | Chemicalize |

Mechanism of Action and Signaling Pathway

JNK-IN-11 functions as a Type I ATP-competitive inhibitor of JNKs.[2] This means it binds to the ATP-binding pocket of the JNK enzyme in its active conformation, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The thiophene ring of JNK-IN-11 establishes hydrophobic interactions with the gatekeeper methionine residue (Met146) in the JNK active site, while a critical hydrogen bond is formed between the inhibitor's carbonyl group and the backbone NH of Met149.[2]

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress. The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK). Upon activation, JNKs translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cell proliferation.

Caption: JNK signaling pathway and the inhibitory action of JNK-IN-11.

Biological Activity and Selectivity

Inhibitory Potency

JNK-IN-11 exhibits potent inhibition against JNK isoforms, with varying IC₅₀ values as detailed in the table below.

| Target | IC₅₀ (µM) |

| JNK1 | 2.2[2] |

| JNK2 | 21.4[2] |

| JNK3 | 1.8[2] |

Kinase Selectivity Profile

While JNK-IN-11 is a potent JNK inhibitor, it also demonstrates some off-target activity against other kinases. This is an important consideration for its use as a specific research tool.

| Kinase | Activity/Selectivity |

| p38α | Remarkable selectivity over p38α[2] |

| Erk2 | Remarkable selectivity over Erk2[2] |

It is important to note that broader kinase profiling has revealed that JNK-IN-11 can also potently block the phosphorylation of Erk1/2, Rsk1, and Msk1. This suggests that at higher concentrations, JNK-IN-11 may have a broadened kinase selectivity profile.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of JNK-IN-11 and other JNK inhibitors.

In Vitro JNK Kinase Assay (Non-Radioactive)

This assay measures the ability of an inhibitor to block the phosphorylation of a JNK substrate by purified JNK enzyme.

Materials:

-

Recombinant human JNK1, JNK2, or JNK3

-

c-Jun (1-79) fusion protein (substrate)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

-

ATP solution

-

JNK-IN-11 or other test compounds

-

96-well assay plates

-

Anti-phospho-c-Jun (Ser63) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader

Procedure:

-

Prepare serial dilutions of JNK-IN-11 in DMSO and then dilute in Kinase Assay Buffer.

-

Add 10 µL of the diluted inhibitor to the wells of a 96-well plate.

-

Add 20 µL of a solution containing the JNK enzyme and c-Jun substrate in Kinase Assay Buffer.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 20 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for JNK.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a high-binding ELISA plate coated with an anti-c-Jun antibody.

-

Incubate for 1 hour at room temperature to capture the c-Jun protein.

-

Wash the plate three times with a wash buffer (e.g., TBS-T).

-

Add the anti-phospho-c-Jun (Ser63) antibody and incubate for 1 hour.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Incubate for 1 hour, then wash the plate.

-

Add the chemiluminescent substrate and measure the signal using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

References

JNK-IN-11: A Technical Guide to its Mechanism and Impact on c-Jun Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-11, with a specific focus on its mechanism of action and its inhibitory effect on the phosphorylation of the transcription factor c-Jun. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to support research and development efforts in fields such as neurodegenerative diseases, inflammation, and oncology.

Introduction to JNK-IN-11 and the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. The JNK signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, apoptosis, and stress responses. JNKs are activated by various stimuli, such as inflammatory cytokines and environmental stress. Once activated, JNKs phosphorylate a range of downstream targets, with the transcription factor c-Jun being one of the most prominent. The phosphorylation of c-Jun on serine residues 63 and 73, as well as threonine residues 91 and 93, enhances its transcriptional activity, leading to the regulation of genes involved in diverse cellular events.

JNK-IN-11 is a potent, ATP-competitive inhibitor of JNKs. It operates as a Type I kinase inhibitor, engaging with the active conformation of the kinase. Understanding the precise interaction of JNK-IN-11 with JNKs and its subsequent effect on c-Jun phosphorylation is crucial for its application as a chemical probe and for its potential therapeutic development.

Quantitative Data: Inhibitory Potency of JNK-IN-11

The inhibitory activity of JNK-IN-11 against the three main JNK isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Kinase Target | IC50 (µM) |

| JNK1 | 2.2 |

| JNK2 | 21.4 |

| JNK3 | 1.8 |

Table 1: IC50 values of JNK-IN-11 against JNK isoforms.

It is important to note that while JNK-IN-11 is a potent JNK inhibitor, it has been observed to have off-target effects. Studies have shown that JNK-IN-11 can also potently inhibit the phosphorylation of other kinases, including Erk1/2, Rsk1, Msk1, and p38. This broader kinase inhibition profile should be taken into consideration when interpreting experimental results. Despite its off-target activities, JNK-IN-11 has been reported to achieve complete inhibition of c-Jun phosphorylation in cellular assays.

Signaling Pathway and Inhibitor Action

The JNK signaling cascade is a multi-tiered pathway that culminates in the phosphorylation of its downstream substrates. The following diagram illustrates the canonical JNK signaling pathway and the point of intervention for JNK-IN-11.

Experimental Protocols

This section outlines representative protocols for assessing the effect of JNK-IN-11 on c-Jun phosphorylation. These are generalized methods and may require optimization for specific cell types and experimental conditions.

In Vitro JNK Kinase Assay

This assay measures the direct inhibitory effect of JNK-IN-11 on the enzymatic activity of purified JNK.

Materials:

-

Active, purified JNK1, JNK2, or JNK3 enzyme

-

GST-c-Jun (1-79) substrate

-

JNK-IN-11

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibody: anti-phospho-c-Jun (Ser63 or Ser73)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Protocol:

-

Prepare serial dilutions of JNK-IN-11 in DMSO.

-

In a microcentrifuge tube, combine the JNK enzyme, GST-c-Jun substrate, and JNK-IN-11 (or DMSO for control) in Kinase Assay Buffer.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding a final concentration of 100 µM ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-c-Jun antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Cellular Assay for c-Jun Phosphorylation using Western Blot

This protocol assesses the ability of JNK-IN-11 to inhibit c-Jun phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

JNK-IN-11

-

JNK activator (e.g., Anisomycin, UV irradiation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

Chemiluminescent substrate

Protocol:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of JNK-IN-11 (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes or UV irradiation followed by a recovery period).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein per lane, resolve by SDS-PAGE, and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for total c-Jun and a loading control like GAPDH.

Logical Relationships and Experimental Design

The following diagram illustrates the logical flow for investigating the effect of JNK-IN-11 on c-Jun phosphorylation, from initial hypothesis to data interpretation.

An In-depth Technical Guide to the Selectivity Profile of JNK-IN-11

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the selectivity profile of JNK-IN-11, a potent inhibitor of c-Jun N-terminal kinases (JNKs). It includes quantitative data on its inhibitory activity, a discussion of its off-target effects, and detailed methodologies for the key experiments used to characterize its profile.

Introduction to JNK and JNK-IN-11

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a critical role in cellular responses to a variety of stress stimuli, including cytokines, osmotic stress, and UV radiation.[1][2] The JNK signaling pathway is implicated in numerous physiological and pathological processes such as inflammation, apoptosis, cell differentiation, and proliferation.[3][4] There are three primary JNK genes (Jnk1, Jnk2, and Jnk3) which produce ten different protein isoforms through alternative splicing.[1] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the nervous system.[1][2]

Given their central role in stress signaling, JNKs are attractive therapeutic targets for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2][3] However, the development of isoform-selective JNK inhibitors has been challenging due to the high degree of similarity in their ATP-binding pockets.[5][6]

JNK-IN-11 is a potent, ATP-competitive JNK inhibitor.[7] It was developed from the structure-activity relationship (SAR) studies of an earlier compound, JNK-IN-8.[5] Understanding the detailed selectivity profile of JNK-IN-11 is crucial for its application as a pharmacological probe and for assessing its therapeutic potential. This document outlines its on-target potency, kinome-wide selectivity, and the experimental protocols used for this characterization.

Selectivity Profile of JNK-IN-11

The selectivity of a kinase inhibitor is a critical parameter, defining its utility as a research tool and its potential for clinical development. An ideal inhibitor would potently modulate its intended target with minimal activity against other kinases to reduce off-target effects.[8]

Quantitative Inhibition of JNK Isoforms

JNK-IN-11 demonstrates potent inhibition against JNK1 and JNK3, with weaker activity against JNK2. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target Kinase | IC₅₀ (µM) |

| JNK1 | 2.2 |

| JNK2 | 21.4 |

| JNK3 | 1.8 |

| Data sourced from MedChemExpress.[7] |

Kinome-wide Selectivity and Off-Target Effects

While potent against its primary targets, JNK-IN-11 exhibits a broadened kinase selectivity profile compared to its parent compound, JNK-IN-8.[1] Profiling against large kinase panels has revealed that JNK-IN-11 possesses significant off-pathway activity, potently inhibiting the phosphorylation of key kinases in other MAPK pathways.

| Off-Target Pathway Component | Observation |

| Erk1/2 (MAPK1/3) | Potent blockade of phosphorylation |

| Rsk1 (RPS6KA1) | Potent blockade of phosphorylation |

| Msk1 (RPS6KA5) | Potent blockade of phosphorylation |

| p38 (MAPK14) | Potent blockade of phosphorylation |

| This activity indicates a broadened selectivity profile for JNK-IN-11.[1] |

This cross-reactivity, particularly with the Erk and p38 pathways, is a critical consideration for researchers using JNK-IN-11, as it can confound experimental results.[1][9]

JNK Signaling Pathway Context

To understand the impact of JNK-IN-11, it is essential to visualize its position within the JNK signaling cascade. The pathway is a three-tiered kinase module activated by various stress signals. JNK-IN-11 acts at the final tier by competing with ATP to prevent the phosphorylation of downstream substrates like c-Jun.

Caption: The JNK signaling cascade and the point of inhibition by JNK-IN-11.

Experimental Methodologies

The characterization of a kinase inhibitor's selectivity profile relies on a combination of biochemical and cell-based assays.[10][11] These assays measure direct binding, enzymatic inhibition, and target engagement within a complex cellular environment.

Biochemical Kinase Inhibition Assays

These assays quantify the ability of a compound to inhibit the enzymatic activity of a purified kinase in vitro. A common method is the Z'-LYTE™ assay, which was used to confirm the activity of JNK-IN-11's parent compound.[1]

Protocol Overview:

-

Reaction Setup: The purified JNK isoform, a specific peptide substrate, and ATP are combined in a microplate well.

-

Inhibitor Addition: JNK-IN-11 is added across a range of concentrations to different wells. A DMSO control (no inhibitor) is included.

-

Kinase Reaction: The plate is incubated to allow the phosphorylation of the substrate by the kinase.

-

Detection: A development reagent is added. In the Z'-LYTE™ assay, this reagent contains a protease that cleaves only the unphosphorylated substrate, which alters a FRET signal.

-

Data Analysis: The signal is measured using a plate reader. The degree of inhibition is calculated relative to the control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

Caption: Generalized workflow for an in-vitro biochemical kinase inhibition assay.

KinomeScan™ Competition Binding Assay

To assess selectivity across the human kinome, competition binding assays like KINOMEscan™ are widely used.[1][12] This method measures the ability of a compound to displace a reference ligand from the ATP-binding site of a large panel of kinases. It measures binding affinity rather than direct enzymatic inhibition.[10][12]

Protocol Overview:

-

System Components: The assay utilizes kinases expressed as fusions with a DNA tag. These are immobilized on a solid support (e.g., beads) via an immobilized, broadly-selective kinase inhibitor (the reference ligand).

-

Competition: The test compound (JNK-IN-11) is incubated with the kinase-bound beads. If JNK-IN-11 binds to the kinase's ATP pocket, it will displace the kinase from the beads into the solution.

-

Quantification: The amount of kinase remaining bound to the solid support is measured by quantifying the associated DNA tag, typically using quantitative PCR (qPCR).

-

Data Analysis: The results are often reported as "% of control" or a dissociation constant (Kd). A low value indicates strong binding and displacement by the test compound.

Caption: Principle of the KINOMEscan™ competition binding assay for selectivity profiling.

Cellular Target Engagement and Pathway Activity Assays

To confirm that an inhibitor engages its target in a living cell and modulates downstream signaling, cell-based assays are essential. These can range from target engagement assays that measure binding in cells to functional assays that measure the phosphorylation of a downstream substrate.[13]

Protocol Overview (Phospho-Substrate Western Blot):

-

Cell Culture and Treatment: A relevant cell line is cultured and then treated with various concentrations of JNK-IN-11 for a defined period.

-

Stimulation: Cells are stimulated with an agent known to activate the JNK pathway (e.g., anisomycin or UV radiation) to induce phosphorylation of JNK substrates.

-

Cell Lysis: The cells are lysed to release total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of a JNK substrate (e.g., phospho-c-Jun). A separate blot is performed for total c-Jun and a loading control (e.g., GAPDH).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate is added. The resulting signal is captured on film or with a digital imager.

-

Analysis: The band intensity for the phosphorylated protein is normalized to the total protein and/or loading control to determine the dose-dependent effect of the inhibitor.

Caption: Workflow for a Western blot-based assay to measure JNK pathway inhibition.

Summary and Conclusion

JNK-IN-11 is a potent inhibitor of JNK1 and JNK3.[7] While it serves as a valuable chemical probe, its utility is qualified by a known broadened selectivity profile that includes potent inhibition of other MAPK pathway components like p38 and Erk1/2.[1] This off-target activity must be carefully considered when interpreting experimental data. The characterization of JNK-IN-11's selectivity has been achieved through a combination of industry-standard biochemical, binding, and cell-based assays, which together provide a comprehensive understanding of its on- and off-target effects. For researchers, the use of appropriate controls, such as comparing its effects to other, more selective JNK inhibitors or using genetic knockout models, is recommended to validate findings.

References

- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 4. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. reactionbiology.com [reactionbiology.com]

JNK-IN-11: An In-depth Technical Guide for Studying JNK Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNK-IN-11, a potent c-Jun N-terminal kinase (JNK) inhibitor, as a tool for investigating JNK signaling pathways. This document details its mechanism of action, biochemical and cellular activity, and provides explicit experimental protocols for its application in research settings.

Introduction to JNK Signaling and JNK-IN-11

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] The JNK signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1] This pathway is activated by various stress stimuli, such as inflammatory cytokines, environmental stressors, and growth factors.[1] The core of the JNK signaling cascade consists of a three-tiered module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself. Upon activation, JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.

Given the central role of JNK signaling in numerous physiological and pathological processes, specific and potent inhibitors are invaluable tools for dissecting its function. JNK-IN-11 is a small molecule inhibitor that has been developed for this purpose. It is a potent, ATP-competitive inhibitor of JNK isoforms.[2] Understanding its biochemical properties and utilizing it with appropriate experimental protocols is crucial for obtaining reliable and interpretable results in JNK signaling research.

JNK Signaling Pathway

The JNK signaling cascade is initiated by a variety of extracellular and intracellular stimuli. These signals are transduced through a series of phosphorylation events, as depicted in the diagram below.

References

JNK-IN-11 in Different Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Jun N-terminal kinases (JNKs) are key regulators of a multitude of cellular processes, including proliferation, apoptosis, and stress responses. Their dysregulation is frequently implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. JNK-IN-11 is a covalent inhibitor of JNK; however, a comprehensive analysis of its effects across a broad spectrum of cancer cell lines remains to be fully elucidated. This technical guide provides an in-depth overview of the JNK signaling pathway in the context of cancer and outlines detailed experimental protocols for evaluating the efficacy of JNK inhibitors like JNK-IN-11. While specific quantitative data for JNK-IN-11 is limited in the public domain, this guide serves as a foundational resource for researchers aiming to investigate its therapeutic potential.

The JNK Signaling Pathway in Cancer: A Dual Role

The JNK signaling cascade is a component of the mitogen-activated protein kinase (MAPK) pathway and is primarily activated by stress stimuli, inflammatory cytokines, and growth factors.[1][2] The pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself.[3] Upon activation, JNKs translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex.[3]

The role of the JNK pathway in cancer is complex and often contradictory, exhibiting both tumor-suppressive and pro-oncogenic functions depending on the cellular context, the specific JNK isoform involved (JNK1, JNK2, or JNK3), and the nature of the stimulus.[1][4][5]

-

Tumor-Suppressive Role: Sustained JNK activation is often associated with the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[5][6] JNK can promote apoptosis by upregulating pro-apoptotic proteins and inhibiting anti-apoptotic proteins of the Bcl-2 family.[6]

-

Pro-Oncogenic Role: In contrast, transient JNK activation can promote cell survival, proliferation, and metastasis.[7][8] This pro-survival function can be mediated through the upregulation of anti-apoptotic genes and crosstalk with other survival pathways like NF-κB and JAK/STAT.[2]

Quantitative Data on JNK-IN-11 Efficacy

For researchers investigating JNK-IN-11, it is imperative to experimentally determine these parameters for their specific cancer cell lines of interest. The following tables are provided as templates for organizing such experimentally derived data.

Table 1: IC50 Values of JNK-IN-11 in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Citation |

| Breast Cancer | MCF-7 | Data not available | Data not available | Data not available | |

| Breast Cancer | MDA-MB-231 | Data not available | Data not available | Data not available | |

| Lung Cancer | A549 | Data not available | Data not available | Data not available | |

| Prostate Cancer | PC-3 | Data not available | Data not available | Data not available | |

| Pancreatic Cancer | PANC-1 | Data not available | Data not available | Data not available | |

| Colon Cancer | HCT116 | Data not available | Data not available | Data not available |

Table 2: Apoptosis Induction by JNK-IN-11 in Various Cancer Cell Lines

| Cell Line | JNK-IN-11 Conc. (µM) | Treatment Duration (h) | % Apoptotic Cells (Early + Late) | Fold Increase vs. Control | Citation |

| MCF-7 | Data not available | Data not available | Data not available | Data not available | |

| A549 | Data not available | Data not available | Data not available | Data not available | |

| PC-3 | Data not available | Data not available | Data not available | Data not available |

Table 3: Cell Cycle Arrest Induced by JNK-IN-11 in Various Cancer Cell Lines

| Cell Line | JNK-IN-11 Conc. (µM) | Treatment Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |

| MCF-7 | Data not available | Data not available | Data not available | Data not available | Data not available | |

| A549 | Data not available | Data not available | Data not available | Data not available | Data not available | |

| PC-3 | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of JNK-IN-11 on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

JNK-IN-11 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of JNK-IN-11 in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of JNK-IN-11. Include a vehicle control (medium with the same concentration of solvent as the highest JNK-IN-11 concentration).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT Assay Experimental Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with JNK-IN-11.

Materials:

-

Cancer cell lines of interest

-

6-well plates

-

JNK-IN-11

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentrations of JNK-IN-11 for the specified duration. Include a vehicle control.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

Annexin V/PI Apoptosis Assay Workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of JNK-IN-11 on cell cycle distribution.

Materials:

-

Cancer cell lines of interest

-

6-well plates

-

JNK-IN-11

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with JNK-IN-11 at desired concentrations for a specific duration.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow.

Western Blotting for JNK Pathway Analysis

This protocol is for detecting the expression and phosphorylation status of key proteins in the JNK signaling pathway.

Materials:

-

Cancer cell lines treated with JNK-IN-11

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-c-Jun, anti-phospho-c-Jun, anti-p53, anti-Bcl-2, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine changes in protein expression and phosphorylation.

Western Blotting Experimental Workflow.

JNK-IN-11 Signaling Pathway

Specific, validated upstream and downstream targets of JNK-IN-11 in various cancer cell lines are not extensively documented in publicly available literature. The following diagram represents a generalized JNK signaling pathway that can be used as a starting point for investigating the specific effects of JNK-IN-11. It is crucial to experimentally validate the modulation of these components by JNK-IN-11 in the cancer cell lines of interest.

Generalized JNK Signaling Pathway.

Conclusion and Future Directions

JNK-IN-11 represents a potential therapeutic agent for targeting cancers with dysregulated JNK signaling. However, a significant gap exists in the publicly available, comprehensive quantitative data regarding its efficacy and mechanism of action across a diverse range of cancer cell lines. This guide provides the necessary framework and detailed experimental protocols for researchers to systematically evaluate JNK-IN-11. Future research should focus on generating robust datasets for IC50 values, apoptosis induction, and cell cycle effects in a wide panel of cancer cell lines. Furthermore, elucidating the specific upstream and downstream targets of JNK-IN-11 will be crucial for understanding its precise mechanism of action and for the rational design of combination therapies. Such studies will be instrumental in advancing our understanding of JNK-IN-11 and its potential clinical translation in cancer therapy.

References

- 1. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silibinin induces G1 arrest, apoptosis and JNK/SAPK upregulation in SW1990 human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies Involving JNK-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on JNK-IN-11, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNK). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and development efforts.

Core Concepts: JNK-IN-11 and the JNK Signaling Pathway

JNKs are a family of serine/threonine protein kinases that are activated in response to a wide array of cellular stresses, including inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock. The JNK signaling pathway plays a critical role in regulating various cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Dysregulation of the JNK pathway has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

JNK-IN-11 is a covalent inhibitor that targets a conserved cysteine residue within the ATP-binding site of JNK isoforms. By forming an irreversible covalent bond, JNK-IN-11 offers the potential for prolonged and potent inhibition of JNK signaling.

Below is a diagram illustrating the canonical JNK signaling cascade and the point of intervention for JNK inhibitors like JNK-IN-11.

Figure 1: JNK Signaling Pathway and JNK-IN-11 Inhibition.

Quantitative Data

This section presents the available quantitative data for JNK-IN-11 in clearly structured tables for easy comparison.

In Vitro and Cellular Potency of JNK-IN-11

The following table summarizes the inhibitory activity of JNK-IN-11 against JNK isoforms in biochemical assays and its efficacy in a cellular context.

| Parameter | JNK1 | JNK2 | JNK3 | HeLa cells (p-c-Jun) | A375 cells (p-c-Jun) | Reference |

| IC50 (nM) | 1.3 | 0.5 | - | - | - | [1] |

| EC50 (nM) | - | - | - | ~30 | ~10 | [1] |

Note: A lower IC50 or EC50 value indicates greater potency.

In Vivo Efficacy of a Related Covalent JNK Inhibitor (JNK-IN-8)

While specific in vivo efficacy data for JNK-IN-11 is not publicly available, studies on the structurally and mechanistically similar covalent inhibitor, JNK-IN-8, provide valuable insights into the potential in vivo activity of this class of compounds.

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| PDX in nude mice | Triple-Negative Breast Cancer (TNBC) | JNK-IN-8 (20 mg/kg, i.p.) | Slowed tumor growth | [2] |

| Syngeneic (E0771) | Mouse Mammary Tumor | JNK-IN-8 (20 mg/kg, i.p.) | Reduced tumor growth, decreased c-Jun phosphorylation | [2] |

Pharmacokinetics of a Structurally Related JNK Inhibitor (IQ-1)

Pharmacokinetic data for JNK-IN-11 is not currently available. However, a study on the structurally related 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) in rats provides an indication of the potential pharmacokinetic profile.

| Parameter | Value | Animal Model | Dosing | Reference |

| Absolute Bioavailability | < 1.5% | Rats | Oral (25, 50, 100 mg/kg) vs. IV (1 mg/kg) | [1] |

| Cmax (25 mg/kg, oral) | 24.72 ± 4.30 ng/mL | Rats | Single oral dose | [1] |

| Cmax (50 mg/kg, oral) | 25.66 ± 7.11 ng/mL | Rats | Single oral dose | [1] |

| Cmax (100 mg/kg, oral) | 37.61 ± 3.53 ng/mL | Rats | Single oral dose | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of JNK inhibitors like JNK-IN-11.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of a JNK inhibitor.

Figure 2: Workflow for an In Vitro JNK Kinase Inhibition Assay.

Methodology:

-

Reagents and Materials: Recombinant human JNK1, JNK2, or JNK3 enzyme; GST-c-Jun substrate; ATP; kinase assay buffer; JNK-IN-11; anti-phospho-c-Jun antibody; detection reagents.

-

Procedure:

-

In a microplate, incubate the JNK enzyme with varying concentrations of JNK-IN-11 for a predetermined time at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the GST-c-Jun substrate and ATP.

-

Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using an appropriate method, such as an ELISA with a phospho-specific antibody or radiometric analysis.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Inhibition of c-Jun Phosphorylation (Western Blot)

This protocol describes how to measure the EC50 of JNK-IN-11 in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or A375) in culture plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of JNK-IN-11 for a specified time (e.g., 1-2 hours).

-

Stimulate the JNK pathway by adding a stress-inducing agent (e.g., anisomycin or UV radiation) for a short period (e.g., 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun (Ser63/73)).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-c-Jun to total c-Jun for each treatment condition.

-

Plot the normalized phospho-c-Jun levels against the inhibitor concentration to determine the EC50 value.

-

In Vivo Tumor Xenograft Study (Representative Protocol)

The following is a representative protocol for evaluating the in vivo efficacy of a JNK inhibitor in a mouse xenograft model, based on studies with JNK-IN-8.[2]

Figure 3: Workflow for an In Vivo Tumor Xenograft Study.

Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., nude mice) for patient-derived xenograft (PDX) models or syngeneic models with immunocompetent mice (e.g., C57BL/6) for cell line-derived tumors.

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

-

Treatment: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the JNK inhibitor (e.g., JNK-IN-8 at 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to a predetermined schedule.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis of biomarkers such as phospho-c-Jun (to confirm target engagement) and Ki-67 (to assess proliferation).

Conclusion and Future Directions

JNK-IN-11 is a potent and selective covalent inhibitor of JNK with demonstrated in vitro and cellular activity. While in vivo data for JNK-IN-11 is currently limited, studies on similar covalent JNK inhibitors suggest its potential for in vivo efficacy in preclinical models of diseases such as cancer. The low oral bioavailability of a structurally related compound highlights a potential challenge that may need to be addressed in further development.

Future preclinical studies on JNK-IN-11 should focus on:

-

In vivo efficacy studies in relevant animal models of cancer, neurodegenerative diseases, and inflammatory conditions.

-

Comprehensive pharmacokinetic (ADME) and toxicological profiling to assess its drug-like properties and safety.

-

Investigation of the pharmacodynamic effects in vivo to establish a clear relationship between target engagement and therapeutic response.

The data and protocols presented in this guide provide a solid foundation for the design and execution of these future preclinical investigations.

References

Methodological & Application

Application Notes and Protocols for JNK-IN-11 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNK-IN-11 is a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular responses to stress, inflammation, and apoptosis.[1] The JNK signaling pathway is a critical component in various cellular processes, and its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2] JNK-IN-11 provides a valuable tool for researchers to investigate the role of JNK signaling in these pathological processes. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of JNK-IN-11.

Mechanism of Action

JNKs are activated by a cascade of protein kinases in response to various stimuli, including cytokines and environmental stress.[3] Activated JNKs then phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in processes like apoptosis and inflammation.[1] JNK-IN-11 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of JNK, thereby preventing the phosphorylation of its substrates.[1]

Quantitative Data

The inhibitory potency of JNK-IN-11 against the three JNK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase | IC50 (µM) |

| JNK1 | 2.2 |

| JNK2 | 21.4 |

| JNK3 | 1.8 |

Caption: Table 1. IC50 values of JNK-IN-11 for JNK isoforms.

Signaling Pathway Diagram

Caption: JNK Signaling Pathway and Inhibition by JNK-IN-11.

Experimental Protocols

This section details a representative in vitro kinase assay protocol to determine the IC50 of JNK-IN-11. This protocol is adapted from standard kinase assay methodologies and can be modified for various detection methods, including radiometric, fluorescence-based, or Western blot analysis.

Protocol 1: In Vitro JNK Kinase Assay for IC50 Determination (Radiometric Filter Binding Assay)

This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a JNK substrate.

Materials:

-

Active JNK1, JNK2, or JNK3 enzyme (recombinant)

-

JNK substrate (e.g., ATF2 or c-Jun fusion protein)

-

JNK-IN-11

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

-

10% Phosphoric Acid

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

-

96-well microplate

Procedure:

-

Prepare JNK-IN-11 Dilutions: Prepare a serial dilution of JNK-IN-11 in DMSO. A typical starting concentration range for an IC50 determination would be from 100 µM down to 1 nM. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

-

Prepare Kinase Reaction Mix: In a 96-well plate, prepare the kinase reaction mix for each well. The final volume is typically 25-50 µL.

-

Kinase Assay Buffer

-

Active JNK enzyme (concentration to be optimized for linear reaction kinetics)

-

JNK substrate (e.g., 1-2 µg of ATF2)

-

-

Inhibitor Pre-incubation: Add the serially diluted JNK-IN-11 or DMSO (vehicle control) to the respective wells containing the kinase reaction mix. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate Kinase Reaction: Start the reaction by adding the ATP mix containing unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific JNK isoform, if known, to accurately determine the potency of an ATP-competitive inhibitor. A common concentration is 10-50 µM.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the kinase reaction.

-

Terminate Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers multiple times with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.

-

Quantification: Allow the papers to dry, then place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of inhibition for each JNK-IN-11 concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the JNK-IN-11 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Cell-Based JNK Inhibition Assay (Western Blot)

This protocol assesses the ability of JNK-IN-11 to inhibit the phosphorylation of endogenous c-Jun in a cellular context.

Materials:

-

Cell line known to have an active JNK pathway (e.g., HEK293, HeLa)

-

Cell culture medium and supplements

-

JNK activator (e.g., Anisomycin or UV irradiation)

-

JNK-IN-11

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-c-Jun, anti-JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of JNK-IN-11 or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control group.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

To ensure equal protein loading, re-probe the membrane with antibodies against total c-Jun, total JNK, or a housekeeping protein like GAPDH or β-actin.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the ratio of phosphorylated c-Jun to total c-Jun for each treatment condition.

-

Determine the extent of inhibition of c-Jun phosphorylation by JNK-IN-11.

-

Experimental Workflow Diagram

Caption: Workflow for In Vitro JNK Kinase Assay.

References

Application Notes and Protocols for JNK-IN-11 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNK-IN-11, a potent c-Jun N-terminal kinase (JNK) inhibitor, in cell culture experiments. The included protocols offer detailed methodologies for determining optimal treatment conditions and assessing the inhibitor's effects on the JNK signaling pathway.

Introduction to JNK-IN-11 and the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in cellular responses to stress stimuli, such as inflammatory cytokines, ultraviolet radiation, and oxidative stress.[1][2][3] The JNK signaling cascade involves a three-tiered kinase system: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself.[4] Once activated by dual phosphorylation, JNKs translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which in turn regulates genes involved in critical cellular processes like apoptosis, inflammation, proliferation, and differentiation.[1][4][5][6]

JNK-IN-11 is a potent, ATP-competitive inhibitor of JNK isoforms.[7] Its primary mechanism is to block the kinase activity of JNK, thereby preventing the phosphorylation of downstream substrates like c-Jun.[1] It is a valuable tool for investigating the physiological and pathological roles of the JNK pathway. However, it is noteworthy that at higher concentrations, JNK-IN-11 has been observed to have off-target activity, inhibiting other kinases such as Erk1/2, Rsk1, Msk1, and p38.[8]

Quantitative Data and Reagent Preparation

Biochemical Potency of JNK-IN-11

The inhibitory activity of JNK-IN-11 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Kinase | IC₅₀ (µM) |

| JNK1 | 2.2[7] |

| JNK2 | 21.4[7] |

| JNK3 | 1.8[7] |

| Table 1. Biochemical potency of JNK-IN-11 against JNK isoforms. |

Reagent Preparation Protocol

Stock Solution (10 mM):

-

JNK-IN-11 is typically supplied as a solid powder. To prepare a 10 mM stock solution, dissolve the appropriate amount of powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light. A similar JNK inhibitor, JNK-IN-8, is stable for at least 12 months under these conditions.[9]

Working Solutions:

-

On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

-

Prepare serial dilutions of JNK-IN-11 from the stock solution using complete cell culture medium.

-

It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols

Protocol: Determining Optimal Concentration via Cell Viability Assay

Before assessing the specific effects on the JNK pathway, it is essential to determine the cytotoxic concentration range of JNK-IN-11 for your specific cell line. A dose-response experiment using a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo®) is recommended.

Methodology:

-

Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of JNK-IN-11 (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO only).

-

Incubation: Incubate the plate for a desired duration (common time points are 24, 48, and 72 hours).[10][11]

-

Viability Assessment: Add the viability reagent (e.g., 10 µL of MTT solution at 5 mg/mL) to each well and incubate according to the manufacturer's instructions (typically 2-4 hours for MTT).[10]

-

Signal Measurement: If using MTT, dissolve the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at the appropriate wavelength (e.g., 490 nm).[10]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the JNK-IN-11 concentration to determine the IC₅₀ value for cytotoxicity.

Protocol: Assessing JNK Pathway Inhibition by Western Blot

Western blotting is the standard method to confirm that JNK-IN-11 is inhibiting its target in a cellular context. The key readout is a decrease in the phosphorylation of the direct JNK substrate, c-Jun.

References

- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 2. journals.asm.org [journals.asm.org]

- 3. scbt.com [scbt.com]

- 4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. stemcell.com [stemcell.com]

- 10. Activation of SAPK/JNK mediated the inhibition and reciprocal interaction of DNA methyltransferase 1 and EZH2 by ursolic acid in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for JNK-IN-11 in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of JNK-IN-11, a potent c-Jun N-terminal kinase (JNK) inhibitor, in Western blotting applications. These guidelines are intended to assist researchers in accurately assessing the inhibition of the JNK signaling pathway.

Introduction to JNK-IN-11

JNK-IN-11 is an ATP-competitive kinase inhibitor with potent activity against JNK isoforms JNK1, JNK2, and JNK3.[1][2] It is a valuable tool for investigating the role of the JNK signaling pathway in various cellular processes, including apoptosis, inflammation, and cell proliferation.[3][4] Western blotting is a key technique to measure the efficacy of JNK-IN-11 by detecting the phosphorylation status of JNK and its downstream targets, primarily c-Jun.

Mechanism of Action: JNK-IN-11 acts as a Type I ATP-competitive kinase inhibitor.[1] It binds to the ATP-binding pocket of JNK, preventing the phosphorylation of JNK and subsequently inhibiting its kinase activity. This leads to a decrease in the phosphorylation of downstream substrates like c-Jun.

Specificity: While potent against JNKs, JNK-IN-11 has demonstrated some off-target activity. It has been observed to inhibit the phosphorylation of other kinases, including Erk1/2, Rsk1, Msk1, and p38.[5][6] Researchers should consider these potential off-target effects when interpreting results and may need to include additional controls to verify the specificity of the observed effects. Despite this, it has been shown to provide a very complete inhibition of c-Jun phosphorylation.[5][6]

JNK Signaling Pathway Overview

The JNK pathway is a conserved signaling cascade that responds to various stress stimuli, such as inflammatory cytokines, UV radiation, and osmotic stress.[3][7] The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the MAP kinase (JNK). Upon activation, JNK translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun.[3][7]

Caption: The JNK signaling cascade and the inhibitory action of JNK-IN-11.

Experimental Protocols

This section outlines a detailed protocol for using JNK-IN-11 in a Western blotting experiment to assess its inhibitory effect on the JNK pathway.

Materials and Reagents

-

Cell Culture: Appropriate cell line (e.g., HEK293, HeLa, Jurkat) and culture media.

-

JNK Pathway Activator: Anisomycin, UV radiation, or other relevant stress stimuli.

-

JNK-IN-11: Prepare stock solutions in DMSO (e.g., 10 mM) and store at -20°C.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA or Bradford assay kit.

-